

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylindazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylindazole**

Cat. No.: **B079620**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Methylindazole, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceutical agents.^{[1][2][3]} Its structural motif is found in compounds developed for a range of therapeutic areas, including oncology and anti-inflammatory applications.^{[1][4][5]} A thorough understanding of the physicochemical properties of **1-methylindazole** is paramount for its effective utilization in drug design, formulation development, and process chemistry. These properties govern its solubility, stability, absorption, and interaction with biological targets, ultimately influencing the efficacy and safety of the final drug product.^{[6][7][8]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-methylindazole**. It is designed to be a practical resource for researchers and professionals, offering not only a compilation of key data but also insights into the experimental methodologies for their determination and the rationale behind their significance in a pharmaceutical context.

Molecular and General Properties

1-Methylindazole is a derivative of indazole with a methyl group substituted at the N1 position of the pyrazole ring. This substitution prevents the tautomerism observed in the parent indazole molecule, resulting in a fixed chemical structure.^[9]

Property	Value	Source
Chemical Name	1-methylindazole	[7]
Synonyms	1-Methyl-1H-indazole	[7] [8]
CAS Number	13436-48-1	[7] [8]
Molecular Formula	C ₈ H ₈ N ₂	[7] [8]
Molecular Weight	132.16 g/mol	[7]
Appearance	Crystalline powder	

Thermal Properties

The thermal behavior of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing manufacturing processes, formulation strategies, and storage conditions.

Melting Point

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. For **1-methylindazole**, the melting point is reported to be 60.5 °C.[\[8\]](#) A sharp melting range is indicative of high purity. The melting point also influences the solubility of a compound; generally, lower melting points are associated with higher solubility.[\[10\]](#)

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.

Causality Behind Experimental Choices:

- Pulverization: The sample is finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.
- Capillary Sealing: One end of the capillary tube is sealed to contain the sample.

- Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for accurately observing the temperature range over which the substance melts. Rapid heating can lead to an erroneously broad and elevated melting range.

Step-by-Step Methodology:

- Sample Preparation: Finely powder a small amount of **1-methylindazole**.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of **1-methylindazole**.
- Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely through the magnifying lens.
- Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Boiling Point

The boiling point of **1-methylindazole** is reported as 231 °C at 760 mmHg.^[8] This property is particularly relevant for purification processes such as distillation.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Causality Behind Experimental Choices:

- Inverted Capillary: A sealed capillary tube is inverted in the liquid to trap air. As the liquid is heated, the trapped air expands and then vapor from the boiling liquid fills the capillary.

- **Continuous Stream of Bubbles:** The temperature at which a continuous stream of bubbles emerges from the capillary indicates that the vapor pressure of the liquid equals the atmospheric pressure, which is the definition of the boiling point.
- **Observation upon Cooling:** The precise boiling point is recorded when bubbling ceases and the liquid just begins to enter the capillary tube upon cooling. This is a more accurate measure as it represents the point of equilibrium.

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount of liquid **1-methylindazole** into a small test tube.
- **Capillary Insertion:** Place a small, sealed-end capillary tube, open end down, into the test tube.
- **Apparatus Setup:** Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling mineral oil.
- **Heating:** Gently heat the side arm of the Thiele tube.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- **Data Recording:** Remove the heat and carefully observe the capillary. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Thermal Stability (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and phase transitions of a material.

- **Thermogravimetric Analysis (TGA):** TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of **1-methylindazole** would reveal its decomposition temperature, which is the temperature at which the molecule begins to break down. This information is critical for determining the maximum temperature the compound can withstand during manufacturing and storage.

- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for **1-methylindazole** would show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion, which is the energy required to melt the solid.[11][12][13]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Causality Behind Experimental Choices:

- Inert Atmosphere: TGA and DSC are often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the sample, allowing for the study of its inherent thermal stability.
- Controlled Heating Rate: A linear heating rate is applied to ensure that the observed thermal events can be accurately correlated with temperature.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh a small amount of **1-methylindazole** (typically 2-10 mg) into an appropriate TGA or DSC pan.
- Instrument Setup: Place the sample pan and a reference pan into the instrument. Program the desired temperature range and heating rate (e.g., 10 °C/min).
- Data Acquisition: Initiate the temperature program and record the mass change (TGA) or heat flow (DSC) as a function of temperature.
- Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition (TGA) or the melting point and enthalpy of fusion (DSC).

Solubility and Partition Coefficient

Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy.[5][14][15][16]

Solubility Profile

1-Methylindazole is generally soluble in organic solvents. While precise quantitative data is not readily available in public literature, qualitative descriptions indicate its solubility in solvents like methanol and DMSO. Its solubility in water is expected to be low due to the predominantly nonpolar aromatic structure.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method to assess the solubility of a compound in various solvents.

Causality Behind Experimental Choices:

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) is used to build a comprehensive solubility profile.
- Incremental Addition: The solute is added incrementally to a fixed volume of solvent to observe the point of saturation.

Step-by-Step Methodology:

- Solvent Dispensing: Add a fixed volume (e.g., 1 mL) of the chosen solvent to a small test tube.
- Solute Addition: Add a small, pre-weighed amount of **1-methylindazole** to the solvent.
- Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).
- Observation: Visually inspect the solution for any undissolved solid.
- Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the observation.

Acidity/Basicity (pKa)

The pKa is a measure of the acidity or basicity of a compound. It influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding. The predicted pKa of **1-methylindazole** is approximately 1.50.^[8] This low pKa suggests that it is a

very weak base. The methyl group at the N1 position influences the basicity of the indazole ring system.[9]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted logP for **1-methylindazole** is approximately 1.57 to 2.1.[7][8] This value suggests that **1-methylindazole** has moderate lipophilicity, which is often desirable for oral drug candidates to ensure a balance between aqueous solubility and membrane permeability.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ¹H NMR: The ¹H NMR spectrum of **1-methylindazole** would show distinct signals for the methyl protons and the aromatic protons on the indazole ring. The chemical shifts and coupling patterns of the aromatic protons can be used to confirm the substitution pattern.
- ¹³C NMR: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the methyl group are characteristic of the **1-methylindazole** structure.[17]

Below is a diagram illustrating the logical workflow for NMR spectral interpretation.

Figure 1. Workflow for NMR Spectral Interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-methylindazole** would exhibit characteristic absorption bands for C-H stretching

and bending vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the heterocyclic ring system.

A typical IR spectrum interpretation involves identifying key absorption bands:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching (from the methyl group).
- $\sim 1620\text{-}1450\text{ cm}^{-1}$: Aromatic C=C and C=N ring stretching vibrations.
- Below 900 cm^{-1} : C-H out-of-plane bending, which can be indicative of the substitution pattern on the benzene ring.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of **1-methylindazole** is expected to show absorption bands in the ultraviolet region, corresponding to $\pi\text{-}\pi^*$ transitions of the aromatic system.

Conclusion: The Significance in Drug Development

The physicochemical properties of **1-methylindazole** are not merely academic data points; they are critical parameters that guide its application in drug discovery and development.

- Solubility and Lipophilicity (logP): These properties are fundamental to a drug's ADME profile. The moderate lipophilicity of **1-methylindazole** suggests a good starting point for designing orally bioavailable drugs. Modifications to the **1-methylindazole** scaffold are often aimed at fine-tuning these properties to optimize drug-like characteristics.
- Melting Point and Thermal Stability: A stable crystalline form with a well-defined melting point is crucial for the manufacturability and shelf-life of a drug product. High thermal stability ensures that the API can withstand processing conditions like milling and granulation.
- pKa: The weak basicity of the **1-methylindazole** core influences how the molecule will behave in the physiological pH range of the gastrointestinal tract and in systemic circulation, affecting its solubility and potential for salt formation.

- Structure-Activity Relationship (SAR): The physicochemical properties of **1-methylindazole** derivatives are intricately linked to their biological activity. SAR studies on this scaffold often explore how modifications that alter these properties impact target binding and cellular potency.[5][15][18]

In essence, a comprehensive understanding of the physicochemical properties of **1-methylindazole** empowers medicinal chemists and formulation scientists to make informed decisions in the design and development of novel therapeutics. This guide serves as a foundational resource to aid in these endeavors.

References

- PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.
- LookChem. (n.d.). **1-Methylindazole**.
- SpectraBase. (n.d.). 1-methyl-6-nitro-1H-indazole.
- Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. *The Journal of Physical Chemistry*, 98(42), 10951-10957.
- Chu, K., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. *Journal of Pharmaceutical Sciences*, 98(12), 4724-4730.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride. National Center for Biotechnology Information.
- Wu, G., et al. (2012). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. *Bioorganic & Medicinal Chemistry Letters*, 22(16), 5239-5242.
- Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. *Molecules*, 27(15), 4995.
- Wiley-VCH. (2007).
- InstaNANO. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Representative examples of 1H-indazole-based bioactive molecules.
- Lee, J. H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. *RSC Advances*, 11(62), 39257-39270.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds* (7th ed.). Wiley.
- Shaikh, M. H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. *RSC Medicinal Chemistry*.

- Elguero, J., et al. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. *Acta Crystallographica Section E: Structure Reports Online*, 62(11), o5002-o5003.
- PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information.
- Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. *European Journal of Medicinal Chemistry*, 90, 707-731.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525).
- Liu, G., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). *Bioorganic & Medicinal Chemistry Letters*, 26(12), 2821-2824.
- S. S. Mahajan, et al. (2014). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid.
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ResearchGate. (n.d.). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Fruchier, A., & Elguero, J. (1977). ¹³C NMR of indazoles. *Organic Magnetic Resonance*, 9(4), 235-236.
- Google Patents. (n.d.). Process for preparing **1-methylindazole**-3-carboxylic acid.
- ResearchGate. (n.d.). FTIR spectra of Imidazole.
- Arizona State University. (2017). Determination of heat of fusion of USP melting point standards by differential scanning calorimetry.
- Elguero, J., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. *The Journal of Organic Chemistry*, 82(15), 7936-7946.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- National Center for Biotechnology Information. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. *Polymers*, 12(1), 5.
- NETZSCH Analyzing & Testing. (n.d.). Melting Temperatures and Enthalpies.
- ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR [m.chemicalbook.com]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. researchgate.net [researchgate.net]
- 16. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylindazole]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b079620#physicochemical-properties-of-1-methylindazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com